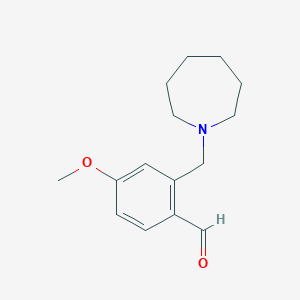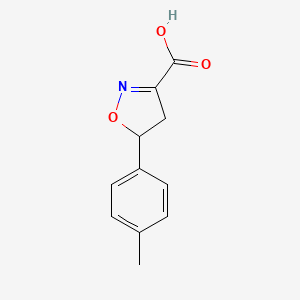
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in the ring. The oxazole ring is a feature in many biologically active compounds and is of interest in medicinal chemistry due to its presence in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, methyl 5-substituted oxazole-4-carboxylates can be synthesized by reacting methyl α-isocyanoacetate with acylating reagents in the presence of bases, followed by conversion into carboxylic acids and carboxamides . Additionally, 2-substituted oxazoles can be synthesized by cyclization of N-acyl-α-benzoylglycine methyl esters . These methods provide a pathway for the synthesis of the compound , although the specific synthesis of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be studied using various spectroscopic techniques. For example, the 1H, 13C, and 15N NMR study of triazole and triazine derivatives provides insights into the spatial arrangement of substituents and the rigidity of the molecular structure . X-ray diffraction analysis can also be used to determine the twist angles between rings in the crystal structure . These techniques could be applied to analyze the molecular structure of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid".
Chemical Reactions Analysis
Oxazole derivatives can undergo a range of chemical reactions. For example, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene results in formal [3 + 2] cycloadducts through oxazole ring opening . The reactivity of oxazole derivatives can be influenced by substituents on the oxazole ring, as seen in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . These reactions highlight the potential for "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the oxazole ring. For instance, the introduction of a 3,5-dimethyl-1H-pyrazol-1-yl group at the 5 position of oxazole can lead to the synthesis of functional derivatives with potential for further transformations . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure and the presence of specific functional groups. The properties of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" would need to be determined experimentally, as they are not provided in the cited papers.
Applications De Recherche Scientifique
1. Pharmaceutical Research
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid and its derivatives have been explored in pharmaceutical research. A study by Christov et al. (2006) focused on the synthesis of [1,3]-oxazolo-[3,2-B]-tetrahydroisoquinolinones with an angular aryl substituent, highlighting the compound's potential in drug development (Christov, Kozekov, & Palamareva, 2006). Petkevich et al. (2014) synthesized esters derived from 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid, indicating its use in creating new ester compounds (Petkevich et al., 2014).
2. Organic Chemistry and Synthesis
This compound has been a focus in the field of organic chemistry for the synthesis of various derivatives. Ibata et al. (1992) described its use in the abnormal Diels–Alder Reaction with tetracyanoethylene (Ibata et al., 1992). Additionally, Fandaklı et al. (2012) utilized it in the reduction, Mannich reaction, and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives (Fandaklı et al., 2012).
3. Materials Science
In the field of materials science, this compound has been used in the synthesis of functional polymers. Summers and Quirk (1996) described the anionic synthesis of aromatic carboxyl functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl] oxazole (Summers & Quirk, 1996).
Mécanisme D'action
Mode of Action
Isoxazole derivatives have been found to exhibit diverse pharmacological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity , potentially affecting multiple biochemical pathways.
Result of Action
Isoxazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propriétés
IUPAC Name |
5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYHAMUXCKCLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


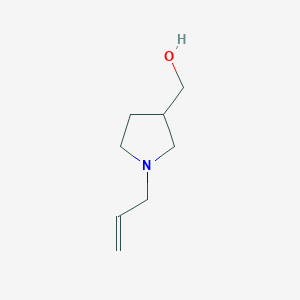
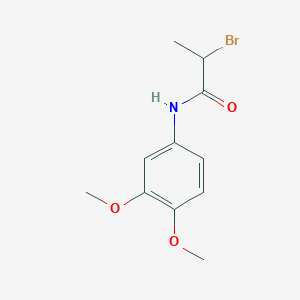

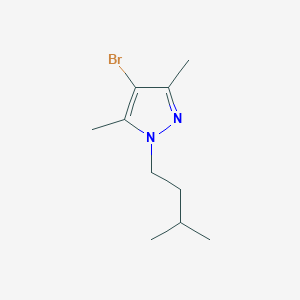

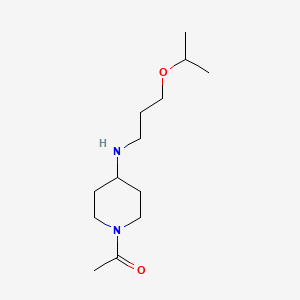
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
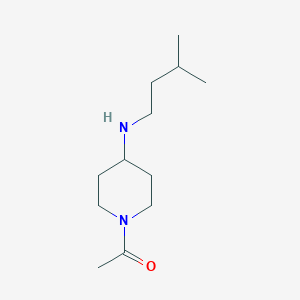
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)


